2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid
Overview
Description
2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound with a complex structure that includes both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid typically involves a multi-step process. One common method starts with the nitration of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid. The nitration reaction is carried out at controlled temperatures, typically between 30°C and 40°C, to yield a mixture of nitro derivatives. The desired 2-chloro-5-nitrobenzoic acid is then isolated through a series of purification steps, including alkali dissolution and acid precipitation .
Industrial Production Methods
For large-scale production, the process involves similar steps but is optimized for higher yields and purity. The crude product obtained from nitration is subjected to alkali dissolution using an aqueous alkali solution, followed by acid precipitation to obtain the final product with high chromatographic purity (not less than 99.5%) and a yield above 85% .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C).
Amination Reactions: The compound can undergo microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield N-substituted derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Amination: Aliphatic and aromatic amines under microwave-assisted conditions.
Major Products Formed
N-Substituted 5-nitroanthranilic acid derivatives: Formed through amination reactions.
Amino derivatives: Formed through reduction of the nitro group.
Scientific Research Applications
2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in electrophilic aromatic substitution reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to form various derivatives with potential biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares similar functional groups and undergoes similar chemical reactions.
4-Chloro-3-nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Hydroxy-5-nitrobenzoic acid: Contains a hydroxyl group instead of a chloro group, leading to different reactivity.
Uniqueness
2-Chloro-5-[(4-nitrobenzoyl)amino]benzoic acid is unique due to its combination of chloro and nitro groups, which provide distinct reactivity patterns and potential for forming a wide range of derivatives. Its ability to act as a ligand and form luminescent coordination polymers further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-12-6-3-9(7-11(12)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUTCKDBRJESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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